Tungsten carbide

描述

Tungsten carbide is a chemical compound composed of equal parts tungsten and carbon atoms, with the chemical formula WC . It is known for its exceptional hardness and high resistance to wear, making it a valuable material in various industrial applications. This compound is a dense, gray-black lustrous solid that is approximately three times as stiff as steel and nearly as hard as diamond . It is widely used in cutting tools, abrasives, armor-piercing shells, and jewelry .

作用机制

Target of Action

Tungsten carbide (WC) is a chemical compound that contains equal parts of tungsten and carbon atoms . It is primarily used in industrial machinery, cutting tools, chisels, abrasives, armor-piercing shells, and jewelry . This compound is also used to manufacture Diamond-Like Carbon (DLC) coatings, which are particularly hard and durable, and protect engine parts and other highly stressed components in the automotive sector against wear .

Mode of Action

This compound is prepared by the reaction of tungsten metal and carbon at temperatures between 1,400 and 2,000°C . Other methods include a lower temperature fluid bed process that reacts either tungsten metal or blue WO3 with a CO/CO2 mixture and H2 between 900 and 1,200°C . WC can also be produced by heating WO3 with graphite, either directly at 900°C or in hydrogen at 670°C, followed by carburization in argon at 1,000°C .

Biochemical Pathways

This compound has been found to resemble platinum in its catalysis of the production of water from hydrogen and oxygen at room temperature . It has also been associated with the reduction of tungsten trioxide by hydrogen in the presence of water, and the isomerisation of 2,2-dimethylpropane to 2-methylbutane .

Pharmacokinetics

It is known that this compound is insoluble in water but soluble in nitric acid and hydrofluoric acid .

Result of Action

This compound is approximately three times as stiff as steel, with a Young’s modulus of approximately 530–700 GPa, and is twice as dense as steel . It is comparable with corundum (α-Al2O3) in hardness and can only be polished and finished with abrasives of superior hardness such as cubic boron nitride and diamond powder, wheels, and compounds .

Action Environment

This compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, atmospheric tungsten particulates will eventually settle to the earth’s surface by dry deposition or may be removed by wet deposition . In water, tungsten will exist as insoluble solids that are expected to adsorb to suspended soil sediment in the water column . The extreme synthesis conditions necessary for carburizing tungsten can cause sintering, agglomeration, and carbon deposition, leading to difficulty evaluating the intrinsic activity of tungsten carbides .

生化分析

Biochemical Properties

Tungsten carbide plays a role in various biochemical reactions, particularly as a catalyst. It interacts with enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical processes. For instance, this compound has been shown to interact with enzymes involved in cellulose conversion, such as cellulases. The interaction between this compound and cellulases enhances the hydrolysis of cellulose, leading to increased production of glucose and other sugars .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound nanoparticles can induce oxidative stress in cells, leading to the activation of signaling pathways such as the MAPK and NF-κB pathways. These pathways play crucial roles in regulating gene expression and cellular responses to stress .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound nanoparticles can bind to proteins and enzymes, altering their structure and function. For example, this compound has been found to inhibit the activity of certain enzymes involved in oxidative stress responses, such as superoxide dismutase. This inhibition leads to an accumulation of reactive oxygen species, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Its stability and degradation are important factors to consider. This compound nanoparticles have been shown to be stable under various conditions, but prolonged exposure can lead to gradual degradation. Long-term studies have indicated that this compound can have persistent effects on cellular function, including sustained oxidative stress and altered gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function. At higher doses, it can induce toxic effects, such as inflammation and tissue damage. Threshold effects have been observed, where a certain dosage level triggers significant adverse effects. It is crucial to determine the safe dosage range for this compound to avoid potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels. For instance, this compound has been shown to influence the metabolism of glucose by interacting with enzymes involved in glycolysis and gluconeogenesis. These interactions can lead to changes in the levels of key metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. Studies have shown that this compound nanoparticles can be taken up by cells through endocytosis and subsequently distributed to various cellular compartments. This distribution pattern influences the overall activity and function of this compound within the cell .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound nanoparticles can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound has been found to accumulate in the mitochondria, where it can impact mitochondrial function and energy production. This localization is essential for understanding the precise effects of this compound on cellular processes .

准备方法

Synthetic Routes and Reaction Conditions: Tungsten carbide can be synthesized through several methods:

Direct Reaction: Tungsten metal or powder reacts with carbon at temperatures between 1,400°C and 2,000°C.

Fluid Bed Process: Tungsten metal or blue tungsten trioxide reacts with a mixture of carbon monoxide, carbon dioxide, and hydrogen gas at temperatures between 900°C and 1,200°C.

Reduction and Carburization: Tungsten trioxide is reduced with graphite at 900°C or in hydrogen at 670°C, followed by carburization in argon at 1,000°C.

Industrial Production Methods: In industrial settings, this compound is often produced by heating powdered tungsten with carbon black in the presence of hydrogen at 1,400°C to 1,600°C . The powdered this compound is then mixed with another powdered metal, usually cobalt, and pressed into the desired shape before being heated to temperatures of 1,400°C to 1,600°C . This process creates cemented this compound composites, which are widely used in cutting tools and other applications .

Types of Reactions:

Oxidation: this compound can undergo oxidation at high temperatures, forming tungsten trioxide and carbon dioxide.

Reduction: this compound can be reduced to tungsten metal and carbon under certain conditions.

Substitution: this compound can participate in substitution reactions, where carbon atoms are replaced by other elements.

Common Reagents and Conditions:

Oxidation: Typically occurs in the presence of oxygen at elevated temperatures.

Reduction: Often involves hydrogen gas or other reducing agents at high temperatures.

Substitution: Requires specific reagents and conditions depending on the desired substitution.

Major Products:

Oxidation: Tungsten trioxide and carbon dioxide.

Reduction: Tungsten metal and carbon.

Substitution: Various substituted this compound compounds.

科学研究应用

Tungsten carbide has a wide range of scientific research applications:

相似化合物的比较

Tungsten carbide is unique among carbides due to its combination of hardness, wear resistance, and high melting point. Similar compounds include:

Silicon Carbide: Composed of silicon and carbon, silicon carbide is also extremely hard and used in similar applications.

Titanium Carbide: Composed of titanium and carbon, titanium carbide is known for its high hardness and is used in cutting tools and coatings.

Molybdenum Carbide: Composed of molybdenum and carbon, molybdenum carbide is used as a catalyst and in wear-resistant coatings.

This compound stands out due to its higher density and greater hardness compared to these similar compounds .

属性

IUPAC Name |

methanidylidynetungsten(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C.W/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UONOETXJSWQNOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

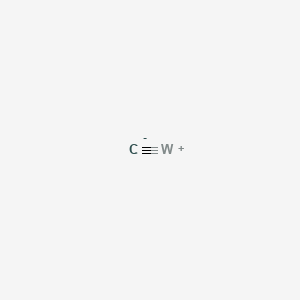

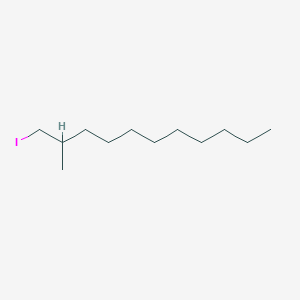

[C-]#[W+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C.W, WC, CW | |

| Record name | TUNGSTEN CARBIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21205 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TUNGSTEN CARBIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1320 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tungsten carbide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tungsten_carbide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tungsten carbide is a gray powder. (NTP, 1992), Dry Powder; Other Solid; Pellets or Large Crystals, A mixture of tungsten carbide, cobalt, and sometimes other metals & metal oxides or carbides; [NIOSH], GREY-TO-BLACK POWDER., A mixture of tungsten carbide, cobalt, and sometimes other metals & metal oxides or carbides. | |

| Record name | TUNGSTEN CARBIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21205 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tungsten carbide (WC) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tungsten carbide (cemented) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/641 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TUNGSTEN CARBIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1320 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TUNGSTEN CARBIDE (CONTAINING >2% Co, as Co) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/158 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

10832 °F at 760 mmHg (NTP, 1992), 6000 °C, 10832 °F | |

| Record name | TUNGSTEN CARBIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21205 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TUNGSTEN CARBIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1320 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TUNGSTEN CARBIDE (CONTAINING >2% Co, as Co) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/158 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), Solubility in water: none | |

| Record name | TUNGSTEN CARBIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21205 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TUNGSTEN CARBIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1320 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

15.6 at 64 °F (NTP, 1992) - Denser than water; will sink, 15.6 g/cm³, 15.6 at 64 °F | |

| Record name | TUNGSTEN CARBIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21205 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TUNGSTEN CARBIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1320 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TUNGSTEN CARBIDE (CONTAINING >2% Co, as Co) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/158 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

4 mmHg | |

| Record name | TUNGSTEN CARBIDE (CONTAINING >2% Co, as Co) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/158 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

CAS No. |

11130-73-7; 12070-12-1, 11130-73-7, 12070-12-1 | |

| Record name | TUNGSTEN CARBIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21205 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tungsten carbide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011130737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tungsten carbide (WC) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tungsten carbide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.918 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TUNGSTEN CARBIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1320 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TUNGSTEN CARBIDE (CONTAINING >2% Co, as Co) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/158 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

4946 to 5126 °F (NTP, 1992), 2780 °C, 4946-5126 °F | |

| Record name | TUNGSTEN CARBIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21205 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TUNGSTEN CARBIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1320 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TUNGSTEN CARBIDE (CONTAINING >2% Co, as Co) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/158 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Q1: What is the molecular formula and weight of tungsten carbide?

A1: this compound, with the chemical formula WC, possesses a molecular weight of 195.85 g/mol.

Q2: What makes this compound so hard and wear-resistant?

A2: The exceptional hardness and wear resistance of WC stem from the strong covalent bonds between tungsten and carbon atoms within its crystal lattice. This structure provides excellent resistance to deformation under high pressure and temperature.

Q3: Can the properties of this compound be modified?

A3: Yes, the properties of WC can be tailored by controlling the grain size of WC and the content of the binder phase, typically cobalt (Co) []. Smaller grain sizes and controlled Co content lead to higher hardness and wear resistance.

Q4: How is the mean grain size of this compound determined?

A4: Ultrasonic velocity techniques offer an effective method for determining the mean grain size of WC composites. This method correlates the ultrasonic velocity with grain size, offering a valuable tool for materials characterization [].

Q5: What are some common applications of this compound?

A5: WC's exceptional properties make it ideal for various applications, including:

- Cutting Tools: WC is widely used in cutting tools for machining difficult-to-cut materials like titanium alloys and nickel-based superalloys due to its high hardness and wear resistance [].

- Wear-Resistant Coatings: WC coatings, often applied through processes like High-Velocity Oxygen Fuel (HVOF) or plasma spraying, enhance the lifespan of components exposed to abrasive wear in industries like mining [].

- Dies and Moulds: The hardness and ability to withstand high pressures make WC suitable for dies and moulds used in metal forming processes [].

- Drilling Bits: WC inserts are crucial components of drilling bits used in oil and gas exploration, mining, and construction due to their ability to withstand harsh conditions and resist wear [, ].

Q6: How does the addition of yttrium oxide (Y2O3) affect the properties of this compound?

A6: Adding Y2O3 significantly improves the high-temperature oxidation resistance of binderless WC []. Y2O3, primarily present in the WC grain boundaries, forms Y2WO6 upon oxidation. This compound hinders the inward diffusion of oxygen and outward diffusion of tungsten, enhancing oxidation resistance.

Q7: How does this compound perform under high-temperature conditions?

A7: While WC exhibits exceptional hardness at room temperature, it tends to oxidize rapidly at temperatures above 500°C. Research on incorporating additives like Y2O3 aims to improve its high-temperature oxidation resistance [].

Q8: How does the performance of this compound coatings applied via Gas Metal Arc Welding (GMAW) compare to those applied by Plasma Transferred Arc Welding (PTAW)?

A8: While GMAW offers flexibility for field repair welding, WC coatings applied using this method currently exhibit inferior wear performance compared to PTAW overlays. Research focuses on optimizing GMAW parameters to enhance the wear properties of these coatings [].

Q9: How is this compound powder produced?

A9: WC powder is typically produced by reacting tungsten powder with carbon black at high temperatures (around 1600°C) in a hydrogen atmosphere [].

Q10: What is spheroidal cast this compound powder, and how is it produced?

A10: Spheroidal cast this compound powder, characterized by its excellent flowability and fine feathery structure, is produced using specialized high-temperature furnaces. The process involves controlling parameters like carbon potential and feeding speed to achieve the desired microstructure and properties [].

Q11: What is the role of cobalt in cemented this compound?

A11: Cobalt acts as a binder in cemented WC, holding the hard WC particles together. The amount of cobalt influences the properties of the final product, with higher cobalt content generally decreasing hardness and wear resistance while increasing toughness [].

Q12: Can recycled this compound powder be used to fabricate new cemented carbide tools?

A12: While recycling processes for WC tools are being developed, using recycled WC powder entirely as a raw material for new cemented carbide tools remains challenging due to the stringent quality demands of these tools [].

Q13: How can scrap this compound roll collars be recycled?

A13: A promising recycling technique for scrap this compound roll collars involves crushing them into crystallites, mixing them with swarf, and processing them through electroslag remelting. This method allows for the production of recycled tungsten alloy roll collars, reducing tungsten consumption [].

Q14: Can this compound be used as a catalyst support material in fuel cells?

A14: Yes, research indicates that modified WC, synthesized using a polymer-assisted deposition method, shows promise as a durable and corrosion-resistant catalyst support material in fuel cells. WC supports enhance the oxygen reduction reaction activity and durability of platinum-based catalysts compared to conventional carbon supports [].

Q15: How can femtosecond lasers be used to improve the performance of this compound tools?

A15: Femtosecond lasers facilitate the fabrication of micro-textures, such as micro-grooves, on WC tool surfaces. These micro-textures enhance the tool's performance by reducing cutting forces, lowering cutting temperatures, and improving wear resistance [].

Q16: What is the potential for using this compound in nanotechnology?

A16: Nanostructured this compound (WC) coatings, like Hardide™, exhibit a unique combination of hardness, toughness, and flexibility due to their nanoscale structure. This material holds potential for applications requiring enhanced wear, corrosion, and impact resistance [].

Q17: Can this compound be doped with other elements to modify its properties?

A17: Yes, doping WC with elements like nitrogen and iron can significantly impact its properties. For instance, iron-nitrogen-doped mesoporous this compound nanostructures exhibit promising electrocatalytic activity for oxygen reduction reactions, making them potential alternatives to platinum-based catalysts in fuel cells [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-p-Tolyl-2-(4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone](/img/structure/B1195013.png)